2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Overview
Description
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone: is a fluorinated aromatic ketone with significant potential in various scientific and industrial applications. The presence of multiple trifluoromethyl groups and a fluorine atom on the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Direct Fluorination: : Treating the corresponding phenyl ketone with a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
Electrophilic Aromatic Substitution: : Introducing the trifluoromethyl group via electrophilic aromatic substitution reactions using trifluoromethylating reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Transition Metal-Catalyzed Reactions: : Employing transition metal catalysts such as palladium or copper to facilitate the trifluoromethylation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: : Reduction reactions can reduce the ketone group to an alcohol.
Substitution: : Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl benzoic acid derivatives.
Reduction: : Trifluoromethyl phenyl alcohol.
Substitution: : Amides or other substituted trifluoromethyl compounds.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: : Used as a building block in the synthesis of more complex fluorinated molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of advanced materials with enhanced thermal and chemical stability.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to specific biological responses. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical pathways.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone is unique due to its high fluorine content and specific structural features. Similar compounds include:
Trifluoromethylbenzene: : Lacks the ketone group and additional fluorine atom.
Fluorinated phenyl ketones: : May have fewer trifluoromethyl groups or different positions of fluorination.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c10-6-2-1-4(7(17)9(14,15)16)3-5(6)8(11,12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAMLBLEPGFYPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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